molecular formula C9H16O2 B3056586 2,4-Heptanedione, 5-ethyl- CAS No. 725708-70-3

2,4-Heptanedione, 5-ethyl-

Cat. No.: B3056586
CAS No.: 725708-70-3
M. Wt: 156.22 g/mol
InChI Key: WTOINXDHRHCLLI-UHFFFAOYSA-N
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Description

2,4-Heptanedione, 5-ethyl- is an organic compound with the molecular formula C9H16O2. It is a type of β-diketone, which means it contains two ketone groups separated by a single carbon atom. This compound is also known by other names such as 5-ethyl-2,4-heptanedione. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Heptanedione, 5-ethyl- can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ethyl propionate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired diketone.

Industrial Production Methods

In industrial settings, 2,4-Heptanedione, 5-ethyl- can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione, 5-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted diketones or other derivatives.

Scientific Research Applications

2,4-Heptanedione, 5-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Heptanedione, 5-ethyl- involves its interaction with various molecular targets and pathways. As a β-diketone, it can participate in enolization and tautomerization reactions, which are important for its reactivity and interactions with other molecules. The compound can also form complexes with metal ions, which can influence its chemical behavior and applications.

Comparison with Similar Compounds

2,4-Heptanedione, 5-ethyl- can be compared with other similar β-diketones such as:

    2,4-Pentanedione: A simpler β-diketone with two ketone groups separated by a single carbon atom.

    2,4-Hexanedione: Similar structure but with an additional carbon atom in the chain.

    2,4-Nonanedione: A longer-chain β-diketone with similar reactivity.

The uniqueness of 2,4-Heptanedione, 5-ethyl- lies in its specific structure and the presence of the ethyl group, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

5-ethylheptane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)9(11)6-7(3)10/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOINXDHRHCLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467475
Record name 2,4-HEPTANEDIONE, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725708-70-3
Record name 2,4-HEPTANEDIONE, 5-ETHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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